molecular formula C16H25ClO2 B11964412 1-Chloro-2,5-dipentyloxybenzene CAS No. 90207-13-9

1-Chloro-2,5-dipentyloxybenzene

Cat. No.: B11964412
CAS No.: 90207-13-9
M. Wt: 284.82 g/mol
InChI Key: AFAQYNZHIWKNKO-UHFFFAOYSA-N
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Description

1-Chloro-2,5-dipentyloxybenzene is a halogenated aromatic compound characterized by a benzene ring substituted with a chlorine atom at the 1-position and pentyloxy (-O-C₅H₁₁) groups at the 2- and 5-positions. The molecular formula is C₁₆H₂₅ClO₂, with a molecular weight of 284.82 g/mol. Its structure combines the electron-withdrawing effect of chlorine with the electron-donating nature of alkoxy groups, creating unique physicochemical properties.

Key features include:

  • Substituent effects: The pentyloxy groups enhance lipophilicity, making the compound more soluble in organic solvents than shorter-chain analogs.
  • Synthetic utility: Likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or materials science.
  • Reactivity: The chlorine atom may participate in nucleophilic substitution or coupling reactions, while alkoxy groups direct electrophilic substitutions.

Properties

CAS No.

90207-13-9

Molecular Formula

C16H25ClO2

Molecular Weight

284.82 g/mol

IUPAC Name

2-chloro-1,4-dipentoxybenzene

InChI

InChI=1S/C16H25ClO2/c1-3-5-7-11-18-14-9-10-16(15(17)13-14)19-12-8-6-4-2/h9-10,13H,3-8,11-12H2,1-2H3

InChI Key

AFAQYNZHIWKNKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)OCCCCC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-dipentyloxybenzene can be synthesized through a multi-step process involving the substitution of chlorine and pentyloxy groups on a benzene ring. One common method involves the following steps:

    Nitration: Benzene is first nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is then reduced to form aniline.

    Diazotization: Aniline is converted to a diazonium salt.

    Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the chlorine atom.

    Etherification: Finally, the pentyloxy groups are introduced through an etherification reaction using appropriate alkyl halides.

Industrial Production Methods: Industrial production of 1-Chloro-2,5-dipentyloxybenzene typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,5-dipentyloxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The pentyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the pentyloxy groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in the presence of catalysts like copper(I) chloride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products:

    Substitution: Products depend on the nucleophile used, such as phenols or amines.

    Oxidation: Aldehydes or carboxylic acids are common products.

    Reduction: Dechlorinated compounds or modified ethers are typical products.

Scientific Research Applications

1-Chloro-2,5-dipentyloxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving membrane interactions due to its amphiphilic nature.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2,5-dipentyloxybenzene involves its interaction with molecular targets through its functional groups. The chlorine atom and pentyloxy groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-Chloro-2,5-dipentyloxybenzene with analogs differing in alkoxy chain length and substituent positions:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties
1-Chloro-2,5-dimethoxybenzene C₈H₉ClO₂ 2-OCH₃, 5-OCH₃ 172.61 Higher crystallinity; water solubility ~0.1 g/L
1-Chloro-3,5-dimethoxybenzene C₈H₉ClO₂ 3-OCH₃, 5-OCH₃ 172.61 Altered reactivity due to meta-directing Cl; lower melting point
1-Chloro-2,5-diethoxybenzene C₁₀H₁₃ClO₂ 2-OC₂H₅, 5-OC₂H₅ 200.66 Increased lipophilicity; boiling point ~250°C*
1-Chloro-2,5-dipentyloxybenzene C₁₆H₂₅ClO₂ 2-O-C₅H₁₁, 5-O-C₅H₁₁ 284.82 High lipophilicity; low water solubility (<0.01 g/L*)

*Estimated based on trends in alkoxy chain length .

Key Observations :

  • Alkoxy chain length: Longer chains (e.g., pentyloxy vs. methoxy) reduce crystallinity and water solubility but enhance solubility in nonpolar solvents.
  • Substituent position : Chlorine at the 1-position (para to alkoxy groups) creates steric and electronic effects distinct from meta-substituted analogs .
Reactivity Trends:
  • Electrophilic substitution : Alkoxy groups (ortho/para directors) compete with chlorine (meta director) to dictate reaction sites. In 1-Chloro-2,5-dipentyloxybenzene, further substitutions likely occur at the 4-position (para to Cl) or 6-position (ortho to alkoxy) .
  • Nucleophilic displacement : The chlorine atom may undergo substitution under strong basic conditions, though steric hindrance from pentyloxy groups could slow reactivity compared to methoxy analogs .

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